molecular formula C11H12ClNO4 B13245853 Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate

Cat. No.: B13245853
M. Wt: 257.67 g/mol
InChI Key: XSDJSLYXSIQEGM-UHFFFAOYSA-N
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Description

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is an organic compound with the molecular formula C11H12ClNO4 It features a benzo[d][1,3]dioxole ring substituted with a chlorine atom and a glycine ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole-5-carbaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as condensation, reduction, and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the benzo[d][1,3]dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings, such as piperine and sesamol, share structural similarities and may exhibit related biological activities.

    Chlorinated aromatic compounds: Compounds like chlorobenzene and chlorophenol also contain chlorine-substituted aromatic rings and may undergo similar chemical reactions.

Uniqueness

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics:

Property Value
Molecular FormulaC10H10ClNO4
Molecular Weight243.64 g/mol
IUPAC Name2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetic acid
InChI KeyKKBWDWSYINYUMQ-UHFFFAOYSA-N

The compound features a benzodioxole ring, which is known for its presence in various biologically active molecules. Its structure allows for interactions with multiple biological targets, enhancing its potential therapeutic applications.

Antiviral Properties

This compound has been investigated for its activity against various viral infections. Preliminary studies indicate that the compound exhibits significant antiviral effects, although specific mechanisms and target viruses require further elucidation.

Anticancer Effects

Research has shown that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and survival.

Antimicrobial Activity

The compound has also been tested for antimicrobial activity. In vitro studies demonstrated that it exhibits significant antibacterial effects against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa.

Table: Antimicrobial Activity Results

Microorganism MIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa625
Enterococcus faecalis625
Escherichia coliNot effective

These findings underscore the potential of this compound as a candidate for the development of new antimicrobial agents.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in critical biochemical pathways, including those related to cell signaling and metabolism. Further studies are needed to clarify these interactions and their implications for therapeutic use.

Case Studies

  • Antiviral Study : A study published in a peer-reviewed journal investigated the antiviral effects of various benzodioxole derivatives, including this compound. Results indicated a promising reduction in viral load in infected cell cultures, suggesting potential for further development as an antiviral agent .
  • Anticancer Research : Another study focused on the anticancer properties of compounds containing the benzodioxole moiety. This compound was found to significantly inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent against certain types of cancer .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate

InChI

InChI=1S/C11H12ClNO4/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11/h2-3,13H,4-6H2,1H3

InChI Key

XSDJSLYXSIQEGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2

Origin of Product

United States

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